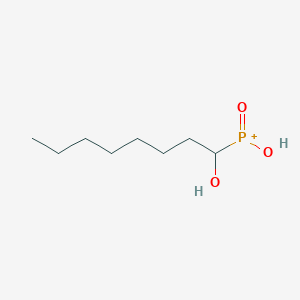

Phosphinic acid, (1-hydroxyoctyl)-

Description

Contextual Significance of Organophosphorus Compounds in Chemical and Biological Systems

Organophosphorus compounds, characterized by the presence of a carbon-phosphorus bond, represent a vast and diverse class of molecules with profound implications in both chemistry and biology. wikipedia.orgtaylorandfrancis.com Their applications are wide-ranging, from industrial processes and agriculture to medicine. taylorandfrancis.comrsc.org Many organophosphorus compounds are noted for their biological activity, which stems from their ability to interact with biological systems, often by mimicking or interfering with natural phosphate-containing molecules. nih.govhawaii.edu

Phosphinic acids are a subclass of organophosphorus compounds with the general formula R₂P(O)OH. wikipedia.org They are distinguished by the presence of two direct carbon-to-phosphorus (P-C) bonds, or one P-C and one phosphorus-to-hydrogen (P-H) bond, in addition to a phosphoryl group (P=O) and a hydroxyl group (-OH). wikipedia.orgwikipedia.org This structure confers upon them distinct chemical properties. The phosphorus center in phosphinic acids possesses a tetrahedral geometry. wikipedia.org The synthesis of phosphinic acids can be achieved through various methods, including the oxidation of secondary phosphines or phosphine (B1218219) oxides and the reaction of hypophosphorous acid with certain organic molecules. kent.ac.uk

A key aspect of the biological significance of phosphinic acids lies in their structural resemblance to phosphate (B84403) esters and carboxylic acids. nih.govhawaii.edu Phosphates are ubiquitous in biological systems, forming the backbone of DNA and RNA, and playing a crucial role in energy transfer (e.g., ATP) and cellular signaling. wikipedia.org Phosphinic acids can act as isosteres of phosphates, meaning they have a similar shape and volume. nih.gov This structural mimicry allows them to interact with enzymes and receptors that normally bind to phosphate-containing substrates. nih.govhawaii.edu However, the replacement of an oxygen atom with a carbon atom in the phosphinic acid structure results in a P-C bond that is significantly more resistant to chemical and enzymatic hydrolysis compared to the P-O bond in phosphates. nih.gov

Many enzymatic reactions, particularly those involving phosphoryl transfer, proceed through a high-energy, unstable tetrahedral transition state. The geometry of phosphinic acids closely resembles this tetrahedral intermediate. nih.gov This structural similarity allows phosphinic acids to act as potent competitive inhibitors of various enzymes. nih.govhawaii.edu By binding tightly to the enzyme's active site, they can block the normal substrate from binding, thereby inhibiting the enzyme's catalytic activity. This property has been exploited in the design of enzyme inhibitors for therapeutic and research purposes. The stability of the P-C bond contributes to their effectiveness as inhibitors, as they are not readily broken down by the enzyme. nih.gov

Historical Development and Milestones in Phosphinic Acid Research

The history of organophosphorus chemistry dates back over a century, with early discoveries laying the foundation for this extensive field. acs.org The first recorded synthesis of a phosphinic acid was the oxidation of dimethylphosphine (B1204785) with fuming nitric acid to produce dimethylphosphinic acid. kent.ac.uk The study of hypophosphorous acid, the parent compound of phosphinic acids, and its salts began in the 19th century, with their reducing properties being a key area of investigation. rsc.orgwikipedia.org A significant milestone in the synthesis of phosphinic acids was the development of methods utilizing the addition of phosphinates to unsaturated compounds. acs.org Over the years, research has expanded to explore the diverse applications of phosphinic acids, from their use in metal extraction to their role as bioactive molecules. nih.govwikipedia.org The recognition of their ability to mimic biological phosphates spurred interest in their medicinal and biochemical applications. nih.govhawaii.edu

Scope and Research Imperatives for (1-Hydroxyoctyl)phosphinic Acid and its Functional Analogues

The specific research interest in (1-hydroxyoctyl)phosphinic acid stems from its dual functionality: the phosphinic acid group and the 1-hydroxyoctyl chain. The long alkyl chain imparts lipophilic character, which can influence its interaction with biological membranes and hydrophobic pockets in enzymes. The hydroxyl group at the alpha-position to the phosphorus atom is a key structural feature that can participate in hydrogen bonding and other interactions within a biological target's active site.

Current and future research on (1-hydroxyoctyl)phosphinic acid and its analogues is likely to focus on several key areas:

Synthesis and Characterization: Developing efficient and stereoselective synthetic routes to (1-hydroxyoctyl)phosphinic acid and related compounds is a fundamental research imperative. Detailed characterization of their chemical and physical properties is also crucial.

Enzyme Inhibition Studies: Investigating the potential of (1-hydroxyoctyl)phosphinic acid as an inhibitor of specific enzymes, particularly those involved in lipid metabolism or other pathways where a long-chain substrate is recognized.

Biological Activity Screening: Exploring the broader biological activities of this compound, for example, as an antimicrobial or anticancer agent, is a logical extension of its potential as an enzyme inhibitor.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of functional analogues of (1-hydroxyoctyl)phosphinic acid to understand how modifications to the alkyl chain length, the position of the hydroxyl group, and the nature of the substituents on the phosphorus atom affect its biological activity. This will provide valuable insights for the rational design of more potent and selective compounds.

The following table provides a summary of key data for (1-hydroxyoctyl)phosphinic acid and its parent compound, phosphinic acid.

| Property | (1-Hydroxyoctyl)phosphinic Acid | Phosphinic Acid (Hypophosphorous Acid) |

| Chemical Formula | C₈H₁₉O₃P | H₃PO₂ |

| Molar Mass | 194.21 g/mol | 66.00 g/mol |

| General Description | An organophosphorus compound with a hydroxyl group and a phosphinic acid moiety on an eight-carbon chain. | A phosphorus oxyacid and a powerful reducing agent. wikipedia.org |

| Key Structural Features | P-C bond, P=O group, P-OH group, C-OH group, C₈ alkyl chain | P-H bonds, P=O group, P-OH group wikipedia.org |

| Primary Research Interest | Potential as an enzyme inhibitor, particularly for enzymes recognizing long-chain substrates, due to its structural analogy to transition states and the presence of a lipophilic tail. | Used as a reducing agent in chemical synthesis, such as in electroless nickel plating, and as a precursor for preparing other phosphinic acid derivatives. wikipedia.org |

Structure

3D Structure

Properties

CAS No. |

214766-67-3 |

|---|---|

Molecular Formula |

C8H18O3P+ |

Molecular Weight |

193.20 g/mol |

IUPAC Name |

hydroxy-(1-hydroxyoctyl)-oxophosphanium |

InChI |

InChI=1S/C8H17O3P/c1-2-3-4-5-6-7-8(9)12(10)11/h8-9H,2-7H2,1H3/p+1 |

InChI Key |

DXTSSUWZAWAZCT-UHFFFAOYSA-O |

Canonical SMILES |

CCCCCCCC(O)[P+](=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Hydroxyoctyl Phosphinic Acid and Its Derivatives

Direct Synthesis Approaches to α-Hydroxyalkylphosphinic Acids

Direct methods offer an efficient route to α-hydroxyalkylphosphinic acids by combining the phosphorus source and the alkyl chain in a manner that concurrently forms the P-C and C-O bonds characteristic of the α-hydroxy functionality.

A straightforward and effective method for the preparation of (α-hydroxyalkyl)phosphinic acids, including the octyl derivative, involves the sonication of a heterogeneous mixture of aqueous hypophosphorous acid and a long-chain aldehyde. acs.org This approach leverages the energy of ultrasound to promote the reaction between the two immiscible phases. The direct synthesis of free (α-hydroxyalkyl)phosphinic acid amphiphiles can be readily achieved by sonicating a mixture of 50% aqueous hypophosphorous acid and long-chain aldehydes. acs.org The presence of catalytic amounts of hydrochloric acid is also utilized in this process. acs.org This method is noted for its simplicity and efficiency in producing α-hydroxyphosphonates in high yields and with short reaction times under solvent-free and catalyst-free conditions, often conducted in an open glass tube at room temperature. researchgate.net

| Reaction Component | Role/Condition | Source |

| Hypophosphorous Acid (50% aq.) | Phosphorus source | acs.org |

| Long-Chain Aldehyde (e.g., Octanal) | Carbon backbone source | acs.org |

| Sonication (e.g., 40 kHz) | Energy input to promote reaction | acs.orgresearchgate.net |

| Hydrochloric Acid (catalytic) | Catalyst | acs.org |

The addition of hypophosphorous acid (H₃PO₂) or its salts (hypophosphites) to alkenes represents an attractive strategy for P-C bond formation, providing streamlined access to monosubstituted phosphinic acids (H-phosphinates). rsc.org This reaction typically proceeds through a radical-mediated pathway. rsc.org The process can be initiated using various methods, including peroxide radical initiators under acidic conditions at elevated temperatures or AIBN at lower temperatures. rsc.org

This method is effective for adding hypophosphite to alkenes in high yields, even under solvent-free conditions at high temperatures. rsc.org The reaction is also feasible under non-acidic aqueous conditions using radical initiators. rsc.org These approaches are complementary to other hypophosphite addition reactions and simplify the synthesis of polyfunctional H-phosphinates. rsc.org For the synthesis of (1-hydroxyoctyl)phosphinic acid, this would involve the radical addition of hypophosphorous acid across the double bond of an octene isomer, followed by subsequent oxidation at the alpha-carbon, though the direct formation of the α-hydroxy species in one pot via this radical route is less commonly described than the two-step approach. Hypophosphorous acid and its salts are recognized as effective reagents for radical chain reactions. elsevierpure.com

| Method | Initiator/Condition | Key Feature | Source |

| High-Temperature Addition | Peroxide radical initiators, acidic conditions | Traditional method | rsc.org |

| Lower-Temperature Addition | AIBN | Milder conditions | rsc.org |

| Solvent-Free Addition | Elevated temperature | Environmentally friendly | rsc.org |

| Aqueous Addition | Radical initiators, non-acidic | Suitable for water-soluble substrates | rsc.org |

Indirect Synthesis and Derivatization Strategies

Indirect methods involve the initial synthesis of a phosphorus-containing intermediate, which is then chemically modified in a subsequent step to introduce the desired functionality.

A common indirect route to phosphinic acids involves the oxidation of a suitable precursor. Phosphine (B1218219) oxides, which are typically generated from the oxidation of organophosphines, can serve as these precursors. wikipedia.org For instance, secondary phosphine oxides (SPOs), with the general formula R₂P(O)H, can undergo further oxidation to yield phosphinic acids (R₂P(O)OH). wikipedia.org This oxidation can be achieved using reagents like hydrogen peroxide. wikipedia.org The reaction is preceded by the tautomerization of the secondary phosphine oxide to its phosphinous acid form (R₂POH). wikipedia.org

In the context of (1-hydroxyoctyl)phosphinic acid, this pathway would involve the synthesis of a (1-hydroxyoctyl)phosphine oxide intermediate. This intermediate would then be oxidized to the final phosphinic acid. The synthesis of phosphine oxides can be achieved through various means, including the oxidation of the corresponding phosphines with agents like hydrogen peroxide or even atmospheric oxygen for highly reactive phosphines. wikipedia.orgresearchgate.net The oxidation of (α-hydroxyalkyl)phosphinic acids themselves can lead to the corresponding phosphonic acids using dimethyl sulfoxide (B87167) (DMSO) in the presence of catalytic iodine. acs.org

| Precursor | Oxidizing Agent | Product | Source |

| Secondary Phosphine Oxide (R₂P(O)H) | Hydrogen Peroxide (H₂O₂) | Phosphinic Acid (R₂P(O)OH) | wikipedia.org |

| Trialkylphosphine (R₃P) | Oxygen (O₂) | Trialkylphosphine Oxide (R₃PO) | wikipedia.org |

| (α-Hydroxyalkyl)phosphinic Acid | DMSO/Iodine | (α-Hydroxyalkyl)phosphonic Acid | acs.org |

Esterification represents a key derivatization strategy, often employed to modify the physicochemical properties of the parent acid.

The direct esterification of phosphinic acids can be challenging but is an important transformation. While the selective esterification of the more complex phosphonic acids has been studied in detail, revealing that mono- or diesters can be obtained by controlling reaction temperature with reagents like triethyl orthoacetate, similar principles can be applied to phosphinic acids. nih.govresearchgate.net For phosphinic acids, efficient esterification protocols have been developed using peptide coupling reagents, such as aminium-based TBTU and carbodiimide-based DIC, which can produce the target esters in excellent yields. core.ac.uk These methods have been successfully applied to create esters with complex alcohols like carbohydrates and flavonoids. core.ac.uk The synthesis of H-phosphinate esters is of particular interest as these compounds are valuable precursors for a wide range of other organophosphorus compounds. researchgate.net

| Reagent/Catalyst | Application | Outcome | Source |

| Triethyl Orthoacetate | Esterification of phosphonic acids | Temperature-controlled selective mono- or di-esterification | nih.govresearchgate.net |

| TBTU (aminium-based) | Esterification of phosphinic acids | High-yield ester formation | core.ac.uk |

| DIC (carbodiimide-based) | Esterification of phosphinic acids | High-yield ester formation | core.ac.uk |

Esterification of (1-Hydroxyoctyl)phosphinic Acid Derivatives

Esterification Facilitated by Activating Agents

The direct esterification of phosphinic acids, including (1-hydroxyoctyl)phosphinic acid, is often challenging and requires activation to proceed efficiently. researchgate.net Activating agents are employed to convert the phosphinic acid's hydroxyl group into a better leaving group, thereby facilitating nucleophilic attack by an alcohol to form the corresponding phosphinate ester.

A prominent activating agent used for this purpose is propylphosphonic anhydride (B1165640) (T3P®). researchgate.net This reagent has proven effective for the esterification of various phosphinic acids with alcohols under mild conditions, showing excellent tolerance for other functional groups within the molecules. researchgate.net The reaction typically proceeds quickly and efficiently at room temperature. researchgate.net

Other coupling reagents commonly used in peptide synthesis have also been adapted for phosphinic acid esterification. Reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) and N,N'-diisopropylcarbodiimide (DIC) are effective in promoting the formation of phosphinate esters. acs.org For instance, optimal conditions for the esterification of certain phosphinic acids have been established using DIC and triethylamine (B128534) (TEA) in a solvent like dimethylformamide (DMF) at elevated temperatures. acs.org

These methods provide a direct route to phosphinate esters from the corresponding acids, avoiding the use of harsher reagents like phosphorus chlorides. researchgate.net

Table 1: Activating Agents for Phosphinic Acid Esterification

| Activating Agent | Typical Reaction Conditions | Key Advantages | Source(s) |

| Propylphosphonic anhydride (T3P®) | Room temperature, various solvents | Mild conditions, fast, high efficiency, good functional group tolerance | researchgate.net |

| TBTU/DIC | Often used with a base (e.g., TEA) in polar aprotic solvents (e.g., DMF) | High yields, avoids harsh reagents | acs.org |

| Dicyclohexylcarbodiimide (DCC) | Standard coupling conditions | Activates the P-acid for esterification | researchgate.net |

Continuous Flow Methodologies for Ester Synthesis

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering benefits such as enhanced heat transfer, precise control over reaction parameters, and improved safety, particularly for highly exothermic reactions. lew.ronih.gov While specific studies on the continuous flow synthesis of (1-hydroxyoctyl)phosphinate esters are not prevalent, the principles have been established for structurally related phosphonates and other esters. lew.roresearchgate.net

In a typical continuous flow setup for esterification, streams of the phosphinic acid and the alcohol, potentially with a catalyst or activating agent, are pumped into a micro-mixer and then passed through a heated reactor coil. lew.ro The short diffusion distances and excellent heat exchange in microreactors allow for rapid and safe reactions even at high temperatures and pressures, often leading to higher yields and purity compared to batch processes. lew.ro This methodology can be scaled up by operating the system for longer durations or by "numbering-up" (using multiple reactors in parallel). lew.ro The synthesis of various phosphonates has been successfully demonstrated in continuous flow microwave reactors, highlighting the potential for fine-tuning reaction conditions to achieve selective synthesis of desired ester products. researchgate.net

Table 2: Comparison of Batch vs. Continuous Flow Esterification

| Feature | Batch Synthesis | Continuous Flow Synthesis | Source(s) |

| Heat Transfer | Often inefficient, leading to hotspots | Highly efficient, precise temperature control | lew.ro |

| Safety | Riskier for highly exothermic reactions | Inherently safer due to small reaction volumes | lew.ronih.gov |

| Reaction Time | Can be lengthy | Often significantly shorter | researchgate.net |

| Scalability | Complex, potential for changes in reaction profile | Straightforward via longer run times or parallelization | lew.ro |

| By-products | Can be significant | Often reduced due to precise control | lew.ro |

Alkylation and Arylation Reactions of Phosphinates

Alkylation and arylation reactions are fundamental for creating phosphorus-carbon (P-C) bonds, allowing for the introduction of diverse organic groups onto the phosphorus center. In the context of synthesizing derivatives of (1-hydroxyoctyl)phosphinic acid, these reactions could be used to create analogues with different substituents on the phosphorus atom.

Alpha-alkylation of compounds with acidic protons, such as those adjacent to a carbonyl group, is a well-established method. youtube.com This concept can be extended to the phosphorus chemistry world. For instance, the P-H bond in H-phosphinates can be deprotonated with a strong base to form a nucleophilic phosphinate anion, which can then react with an alkyl halide in an SN2-type reaction to form a new P-C bond.

Friedel-Crafts alkylation and acylation are classic electrophilic aromatic substitution reactions used to attach alkyl or acyl groups to aromatic rings. youtube.comyoutube.com While this reaction typically involves carbocation electrophiles attacking an electron-rich benzene (B151609) ring, analogous transformations can be envisioned where a phosphorus-centered electrophile reacts with an aromatic compound, or a phosphorus-centered nucleophile attacks an activated aromatic system. More contemporary methods involve the catalytic arylation of phosphines and related compounds. researchgate.net

Palladium-Catalyzed P-C Bond Formation Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for the formation of P-C bonds. These methods offer a direct route to connect phosphorus atoms with sp²-hybridized carbon atoms of aryl, vinyl, or heteroaryl groups, and also with sp-hybridized carbons of alkynes. organic-chemistry.org

A common approach involves the reaction of an H-phosphinate, such as a precursor to (1-hydroxyoctyl)phosphinic acid, with an aromatic electrophile (e.g., an aryl halide or triflate) in the presence of a palladium catalyst and a base. organic-chemistry.org This type of reaction, often referred to as a Hirao reaction, is a reliable method for synthesizing arylphosphinates. The catalytic cycle typically involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by reaction with the H-phosphinate and subsequent reductive elimination to yield the arylphosphinate product and regenerate the catalyst.

Furthermore, palladium catalysis can be used for the hydrophosphorylation of alkynes, where an H-phosphinate adds across the triple bond to form a vinylphosphinate. organic-chemistry.org These reactions often exhibit high regioselectivity, yielding the Markovnikov adduct. organic-chemistry.org

Functionalization through Michael Addition Reactions

The phospha-Michael addition is a key reaction for forming P-C bonds and is particularly relevant for the synthesis of the (1-hydroxyoctyl)phosphinic acid backbone. nih.gov This reaction involves the conjugate addition of a phosphorus nucleophile, such as hypophosphorous acid or its silylated derivatives, to an α,β-unsaturated carbonyl compound (a Michael acceptor). acs.orgnih.gov

For example, to construct a molecule like (1-hydroxyoctyl)phosphinic acid, one could envision a Michael addition of a phosphorus nucleophile to an α,β-unsaturated ester or ketone. The subsequent reduction of the carbonyl group would then yield the desired 1-hydroxyalkyl functionality. This strategy has been successfully employed in the synthesis of various phosphinic acids. acs.orgnih.gov The reaction is often facilitated by activating the phosphorus nucleophile, for example, by using silylating agents like hexamethyldisilazane (B44280) (HMDS) or trimethylsilyl (B98337) chloride (TMSCl). nih.gov

Table 3: Phospha-Michael Addition for Phosphinic Acid Synthesis

| Phosphorus Nucleophile | Michael Acceptor | Activating Agent | Resulting Structure | Source(s) |

| Phenylphosphinic acid | Acrylates | - | Phosphinic pseudopeptides | nih.gov |

| Hypophosphorous ammonium (B1175870) salt | Acrylates | HMDS or TMSCl/TEA | Monoalkylated phosphinic acids | acs.orgnih.gov |

Stereoselective Synthesis Strategies for Chiral (1-Hydroxyoctyl)phosphinic Acid Isomers

The (1-hydroxyoctyl)phosphinic acid molecule contains at least one chiral center at the carbon atom bearing the hydroxyl group (C1 of the octyl chain). If the phosphorus atom is also asymmetrically substituted, it becomes a second stereocenter. The synthesis of specific stereoisomers is crucial, as different isomers can exhibit distinct biological activities.

Stereoselective synthesis aims to control the formation of these chiral centers. thieme-connect.de Strategies for achieving this include:

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the starting material to direct the stereochemical outcome of a key bond-forming reaction. Once the desired chirality is established, the auxiliary is removed.

Chiral Catalysis: A chiral catalyst, often a metal complex with a chiral ligand, can create a chiral environment that favors the formation of one enantiomer or diastereomer over others. Gold-catalyzed glycosylation of phosphoric acid acceptors is an example of a stereoselective process in phosphorus chemistry. nih.gov

Substrate-Controlled Diastereoselection: The existing stereochemistry in a chiral substrate can influence the stereochemical outcome of subsequent reactions. For instance, the diastereoselective addition of a nucleophile to a chiral aldehyde or ketone can set a new stereocenter with a predictable configuration. elsevierpure.com

Resolution of Racemates: A racemic mixture can be separated into its constituent enantiomers through various techniques, such as crystallization with a chiral resolving agent or chiral chromatography. This approach has been used to obtain enantiomerically pure α-amino-H-phosphinic acids. nih.gov

In the context of (1-hydroxyoctyl)phosphinic acid, a stereoselective reduction of a (1-oxooctyl)phosphinate precursor using a chiral reducing agent (e.g., a borane (B79455) with a chiral ligand) could establish the stereochemistry at the C1 position. Alternatively, a diastereoselective addition of a phosphide (B1233454) nucleophile to a chiral octanal (B89490) derivative could be employed. The synthesis of phosphinic peptides has demonstrated that Michael additions can proceed with diastereoselectivity, which could be exploited in the synthesis of chiral (1-hydroxyoctyl)phosphinic acid. nih.gov

Advanced Characterization and Analytical Techniques in 1 Hydroxyoctyl Phosphinic Acid Research

Spectroscopic Characterization

Spectroscopic techniques are fundamental in the study of (1-hydroxyoctyl)phosphinic acid, providing detailed information about its structure and chemical bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation and quantitative analysis of (1-hydroxyoctyl)phosphinic acid. Both proton (1H) and phosphorus-31 (31P) NMR are employed to probe the chemical environment of the respective nuclei within the molecule.

1H NMR provides information on the number and types of protons present. The spectrum of (1-hydroxyoctyl)phosphinic acid would be expected to show characteristic signals for the protons of the octyl chain, the proton attached to the same carbon as the hydroxyl and phosphinic acid groups (the α-proton), and the proton of the hydroxyl group. The chemical shifts, splitting patterns (multiplicity), and integration of these signals allow for the complete assignment of the proton skeleton.

31P NMR is particularly valuable for analyzing phosphorus-containing compounds. youtube.comrsc.org It offers high sensitivity and a wide chemical shift range, making it possible to distinguish between different phosphorus environments. For (1-hydroxyoctyl)phosphinic acid, a single resonance would be expected in the 31P NMR spectrum, and its chemical shift would be characteristic of a phosphinic acid derivative. Proton-decoupled 31P NMR is often used to simplify the spectrum and improve sensitivity. biorxiv.org

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Correlation (HSQC), which correlates the 1H and 31P nuclei, can provide even more detailed structural information by showing direct and long-range couplings between protons and the phosphorus atom. biorxiv.org This technique can be particularly useful for quantitative analysis, offering enhanced sensitivity compared to standard one-dimensional 31P NMR. biorxiv.org

Table 1: Predicted 1H and 31P NMR Data for (1-Hydroxyoctyl)phosphinic Acid

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| 1H | ~0.9 | Triplet | -CH3 |

| 1H | ~1.2-1.6 | Multiplet | -(CH2)6- |

| 1H | ~3.8-4.2 | Multiplet | -CH(OH)- |

| 1H | ~4.5-5.5 (broad) | Singlet | -OH |

| 1H | ~10-12 (broad) | Singlet | -P(O)OH |

| 31P | ~20-40 | Multiplet | P-atom |

Note: Predicted values are estimates and can vary based on solvent and other experimental conditions.

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable for identifying the functional groups present in (1-hydroxyoctyl)phosphinic acid and for studying intermolecular interactions such as hydrogen bonding. researchgate.netponder.ingupi.edu The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific chemical bonds. ponder.ing

Key functional groups in (1-hydroxyoctyl)phosphinic acid and their expected IR absorption ranges include:

O-H stretch: A broad and strong absorption band is expected in the region of 3600-3200 cm-1, characteristic of the hydroxyl group and the P-OH group, often broadened due to hydrogen bonding. ponder.inglibretexts.org

C-H stretch: Absorptions in the 3000-2850 cm-1 range are due to the stretching vibrations of the C-H bonds in the octyl chain. libretexts.org

P=O stretch: A strong absorption band typically appears in the range of 1250-1150 cm-1, corresponding to the phosphoryl group.

P-O-H and C-O-H bending: Bending vibrations for these groups can be observed in the fingerprint region (below 1500 cm-1). libretexts.org

FTIR can also provide insights into how (1-hydroxyoctyl)phosphinic acid interacts with surfaces or other molecules by observing shifts in the characteristic absorption bands, which can indicate the formation of new chemical bonds or changes in intermolecular forces. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for (1-Hydroxyoctyl)phosphinic Acid

| Functional Group | Absorption Range (cm-1) | Intensity |

| O-H (Alcohol, Phosphinic Acid) | 3600 - 3200 | Strong, Broad |

| C-H (Alkyl) | 3000 - 2850 | Medium to Strong |

| P=O (Phosphoryl) | 1250 - 1150 | Strong |

| C-O (Alcohol) | 1150 - 1050 | Medium |

| P-O (Phosphinic Acid) | 1050 - 950 | Medium |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms on the surface of a material. researchgate.netresearchgate.netdbges.de This makes it particularly useful for studying the adsorption of (1-hydroxyoctyl)phosphinic acid onto various substrates. dbges.de By irradiating a sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons, XPS can identify the elements present (e.g., carbon, oxygen, phosphorus) and provide information about their bonding environments. researchgate.netiupac.org

In the context of (1-hydroxyoctyl)phosphinic acid research, XPS can be used to:

Confirm the presence of the phosphinic acid on a surface after a treatment or coating process.

Determine the surface coverage and thickness of the adsorbed layer.

Investigate the nature of the interaction between the phosphinic acid and the substrate by analyzing chemical shifts in the binding energies of the core-level electrons of elements like phosphorus, oxygen, and the substrate material. rsc.org

Table 3: Expected XPS Binding Energies for Core Levels in (1-Hydroxyoctyl)phosphinic Acid

| Element | Core Level | Expected Binding Energy (eV) |

| C | 1s | ~285 (Aliphatic), ~286-287 (C-O) |

| O | 1s | ~531-532 (P=O), ~532-533 (C-O/P-O-H) |

| P | 2p | ~133-134 |

Note: Binding energies can shift depending on the chemical environment and the substrate.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to confirm the molecular weight of (1-hydroxyoctyl)phosphinic acid and to elucidate its structure through the analysis of its fragmentation patterns.

In a typical MS experiment, the molecule is ionized, and the resulting molecular ion and various fragment ions are detected. The mass of the molecular ion provides direct confirmation of the compound's molecular weight. The fragmentation pattern, which is the collection of fragment ions produced, can be interpreted to deduce the compound's structure. For instance, the loss of specific neutral fragments, such as water or parts of the octyl chain, can provide clues about the molecule's connectivity. Techniques like collision-induced dissociation (CID) are often employed to induce fragmentation and obtain more detailed structural information. nih.gov

Surface Charge and Interfacial Potential Measurements (e.g., Zeta Potential)

When (1-hydroxyoctyl)phosphinic acid is adsorbed onto a surface or dispersed in a liquid, it can alter the surface charge and interfacial potential. The zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of colloidal dispersions. mdpi.com

Measurements of zeta potential are crucial for understanding the behavior of (1-hydroxyoctyl)phosphinic acid in applications such as surface modification, nanoparticle stabilization, and formulation science. For example, the adsorption of the negatively charged phosphinate group onto a positively charged surface would be expected to reduce the surface's zeta potential, potentially leading to a charge reversal at high enough concentrations. nih.gov The zeta potential is typically measured as a function of pH, as the ionization state of the phosphinic acid and hydroxyl groups is pH-dependent. mdpi.com

Chromatographic Separation and Quantification Methods (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of components in a mixture. nih.govnih.gov For (1-hydroxyoctyl)phosphinic acid, HPLC methods can be developed to:

Separate it from starting materials, byproducts, or other components in a reaction mixture.

Quantify its purity.

Determine its concentration in various samples.

A common approach for the analysis of such a polar compound would be reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase. The choice of detector is also critical. A UV detector might be used if the molecule possesses a chromophore, though (1-hydroxyoctyl)phosphinic acid itself lacks a strong one. More universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) could be employed. Alternatively, coupling HPLC with mass spectrometry (LC-MS) provides a highly sensitive and selective method for both quantification and structural confirmation. researchgate.net

Determination of Dissociation Constants (pKa) via Potentiometric and NMR Titrations

The acidity of a compound, quantified by its dissociation constant (pKa), is a critical parameter in understanding its chemical behavior, including its reactivity, solubility, and interaction with other molecules. For (1-hydroxyoctyl)phosphinic acid, a molecule with acidic protons, determining the pKa is essential for its characterization and potential applications. Potentiometric and Nuclear Magnetic Resonance (NMR) titrations are two powerful and commonly employed techniques for this purpose.

Potentiometric Titration

Potentiometric titration is a classic and highly accurate method for determining the pKa of an acid. wikipedia.org The technique involves the gradual addition of a titrant of known concentration (typically a strong base like sodium hydroxide) to a solution of the acid being studied. The potential of the solution is monitored throughout the titration using a pH electrode.

The fundamental principle lies in tracking the change in pH as the acid is neutralized. A plot of pH versus the volume of titrant added generates a sigmoidal titration curve. The pKa value corresponds to the pH at the half-equivalence point, where exactly half of the acid has been neutralized. nih.gov At this point, the concentrations of the undissociated acid ([HA]) and its conjugate base ([A⁻]) are equal, as described by the Henderson-Hasselbalch equation. nih.gov

In the context of (1-hydroxyoctyl)phosphinic acid, which is a monobasic acid, a single inflection point is expected on the titration curve. The pKa value for phosphinic acids can be influenced by the nature of the substituents on the phosphorus atom. For instance, research on nonsymmetric dialkylphosphinic acids has utilized potentiometric titrations to determine their pKa values, which are crucial for applications such as solvent extraction. researchgate.net

Illustrative Data from Potentiometric Titration of a Related Compound

Interactive Data Table: Potentiometric Titration of a Phosphinic Acid Derivative

| Volume of NaOH added (mL) | Measured pH |

| 0.00 | 2.50 |

| 1.00 | 3.00 |

| 2.00 | 3.50 |

| 3.00 | 4.00 |

| 4.00 | 4.50 |

| 4.50 | 5.00 |

| 4.80 | 5.50 |

| 5.00 | 7.00 |

| 5.20 | 8.50 |

| 5.50 | 9.00 |

| 6.00 | 9.50 |

| 7.00 | 10.00 |

| 8.00 | 10.50 |

| 9.00 | 11.00 |

| 10.00 | 11.50 |

| Note: This data is illustrative for a generic phosphinic acid and does not represent actual experimental results for (1-hydroxyoctyl)phosphinic acid. |

From such data, the equivalence point can be determined from the steepest part of the curve, and the half-equivalence point (at 2.5 mL in this example) would give the pKa.

NMR Titration

NMR spectroscopy provides a sophisticated alternative for determining pKa values. nih.gov This method relies on the principle that the chemical shift of a nucleus (such as ³¹P, ¹³C, or ¹H) is sensitive to its chemical environment, which changes upon protonation or deprotonation.

During an NMR titration, a series of NMR spectra are recorded for the compound of interest over a range of pH values. The chemical shift of a nucleus close to the acidic proton will change as the pH of the solution is varied. By plotting the observed chemical shift against the pH, a sigmoidal curve is obtained, similar to that from a potentiometric titration. The inflection point of this curve corresponds to the pKa of the acidic group. mnstate.edu

For (1-hydroxyoctyl)phosphinic acid, ³¹P NMR would be a particularly powerful tool, as the phosphorus nucleus is at the core of the functional group undergoing deprotonation. The change in the ³¹P chemical shift upon titration with a base would provide a direct measure of the pKa. This technique is advantageous as it requires smaller amounts of a sample, which does not need to be of high purity, and can provide information about the specific site of protonation in polyprotic acids. nih.gov

Illustrative Research Findings from NMR Titration of Organophosphorus Compounds

Research has demonstrated the utility of NMR-controlled titrations for a variety of organophosphorus compounds, including phosphonic acids. nih.gov These studies show that the deprotonation of the P-OH group leads to a characteristic change in the ³¹P chemical shift.

Interactive Data Table: Illustrative ³¹P NMR Titration Data

| pH | ³¹P Chemical Shift (ppm) |

| 1.0 | 30.2 |

| 2.0 | 30.1 |

| 3.0 | 29.8 |

| 4.0 | 29.0 |

| 5.0 | 27.5 |

| 6.0 | 26.0 |

| 7.0 | 25.2 |

| 8.0 | 25.0 |

| 9.0 | 24.9 |

| 10.0 | 24.8 |

| 11.0 | 24.8 |

| 12.0 | 24.8 |

| Note: This data is hypothetical and illustrates the expected trend for a phosphinic acid. It does not represent actual experimental results for (1-hydroxyoctyl)phosphinic acid. |

The combination of potentiometric and NMR titrations provides a comprehensive and robust approach to determining the dissociation constants of (1-hydroxyoctyl)phosphinic acid, which is fundamental to understanding its chemical properties and behavior.

Mechanistic and Theoretical Investigations of 1 Hydroxyoctyl Phosphinic Acid

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool for exploring the properties of (1-hydroxyoctyl)phosphinic acid at a molecular level. These methods allow for the calculation of various electronic and structural parameters that are often difficult to determine experimentally.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure and reactivity of organophosphorus compounds. aps.orgrsc.org Functionals such as B3LYP are frequently employed to model these systems, providing a balance between computational cost and accuracy. aps.orgresearchgate.net

Electronic Structure: The electronic character of (1-hydroxyoctyl)phosphinic acid can be described by analyzing its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter, indicating the chemical reactivity and kinetic stability of the molecule; a smaller gap generally implies higher reactivity. researchgate.net Molecular Electrostatic Potential (MEP) maps can also be calculated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. researchgate.net

Reactivity Descriptors: DFT calculations are used to determine a range of global reactivity descriptors that quantify the chemical behavior of the molecule. rsc.orgnih.gov These descriptors are derived from the energies of the frontier orbitals and provide a theoretical basis for understanding the molecule's reactivity. researchgate.netresearchgate.net A soft molecule, indicated by a small HOMO-LUMO gap, is generally more reactive than a hard molecule. researchgate.netresearchgate.net

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (IP) | IP ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (EA) | EA ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons from an equilibrium system. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance of a molecule to change its electron configuration. |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Quantifies the ability of a species to accept electrons. |

Coordination Energy: The (1-hydroxyoctyl)phosphinic acid molecule can act as a ligand, coordinating to metal centers. DFT calculations can model the coordination complexes and determine the coordination energy, providing insights into the stability and nature of the metal-ligand bond. manchester.ac.uk The trivalent tautomer, phosphonous acid, is often suggested to be the active species in coordination with transition metals due to the availability of a lone pair of electrons on the phosphorus atom. nih.gov

Molecular modeling and simulation techniques are essential for studying the conformational flexibility of (1-hydroxyoctyl)phosphinic acid. caltech.edu The presence of a long, aliphatic octyl chain introduces a significant number of rotatable bonds, leading to a complex conformational landscape.

Conformational analysis helps identify low-energy conformers and understand how the molecule's shape is influenced by intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the phosphinic acid moiety. acs.org These studies are crucial because the specific conformation of the molecule can play a significant role in its interactions with other molecules, such as in self-assembly or binding to a biological target. caltech.edu Simulations can also reveal the nature and strength of intermolecular forces, like hydrogen bonds and van der Waals interactions, that stabilize the crystalline structure or aggregates in solution. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) analyses are methods used to correlate the chemical structure of a series of compounds with a specific property, often biological activity. nih.gov These analyses rely on computational descriptors derived from DFT calculations and molecular modeling. researchgate.net

For a series of α-hydroxyalkylphosphinic acids, a QSAR model could be developed by correlating properties like antimicrobial activity with calculated descriptors. nih.gov The goal is to understand which molecular features are most important for the observed activity.

| Compound Series (Example) | Descriptor 1 (e.g., LogP) | Descriptor 2 (e.g., η) | Descriptor 3 (e.g., Dipole Moment) | Observed Activity |

|---|---|---|---|---|

| (1-Hydroxybutyl)phosphinic acid | Value | Value | Value | Value |

| (1-Hydroxyhexyl)phosphinic acid | Value | Value | Value | Value |

| (1-Hydroxyoctyl)phosphinic acid | Value | Value | Value | Value |

| (1-Hydroxydecyl)phosphinic acid | Value | Value | Value | Value |

This table is a conceptual representation of data used in a QSAR analysis. Actual values would be derived from computational and experimental studies.

SAR analysis provides qualitative relationships, for instance, noting that increasing the alkyl chain length in a series of (1-hydroxyalkyl)phosphinic acids may increase its lipophilicity and affect its interaction with cell membranes.

Elucidation of Reaction Mechanisms

Understanding the pathways by which (1-hydroxyoctyl)phosphinic acid is formed and reacts is fundamental to its chemistry. This involves studying the stereochemical outcomes of its reactions and the dynamic equilibria it participates in.

The C1 carbon of (1-hydroxyoctyl)phosphinic acid is a stereocenter, meaning the molecule is chiral. The synthesis of this compound, for instance, via the addition of hypophosphorous acid to octanal (B89490), results in the formation of a racemic mixture of two enantiomers (R and S). nih.gov

A key aspect of the chemistry of (1-hydroxyoctyl)phosphinic acid is its existence in a tautomeric equilibrium. nih.gov H-phosphinates can exist in two forms: a pentavalent, tetracoordinated phosphinic acid form (>P(O)H) and a trivalent, tricoordinated phosphonous acid form (>P-OH). researchgate.net

P(V) Tautomer (Phosphinic Acid): R-P(O)(H)(OH) P(III) Tautomer (Phosphonous Acid): R-P(OH)₂

Computational studies using DFT have extensively investigated this prototropic tautomerism. nih.govresearchgate.net The research consistently shows that for most H-phosphinates, the equilibrium lies heavily in favor of the more stable pentavalent P(V) form. cdnsciencepub.com However, the trivalent P(III) tautomer, though less stable, is believed to be the reactive species in many reactions, such as those involving coordination to metals or nucleophilic attack by the phosphorus atom. nih.gov

The stability of the tautomers is highly influenced by the nature of the substituents on the phosphorus atom. nih.gov Electron-donating groups, such as alkyl chains, tend to stabilize the pentavalent form. Conversely, strong electron-withdrawing groups can shift the equilibrium toward the trivalent form. nih.govresearchgate.net Given that the (1-hydroxyoctyl) group is primarily an electron-donating alkyl group, the pentavalent phosphinic acid form is expected to be the dominant species in the equilibrium mixture.

| Compound | Substituents | ΔG (P(V) → P(III)) [kJ mol⁻¹] | Dominant Tautomer |

|---|---|---|---|

| (CH₃)₂P(O)H | Electron-donating (Methyl) | -7.6 | P(V) |

| (EtO)₂P(O)H | Electron-donating (Ethoxy) | -17.6 | P(V) |

| Ph₂P(O)H | Aryl | -4.0 | P(V) |

| (CF₃)₂P(O)H | Electron-withdrawing (Trifluoromethyl) | 39.1 | P(III) |

Data adapted from computational studies on various H-phosphinates and H-phosphonates, illustrating substituent effects on tautomeric equilibrium. researchgate.net A negative ΔG indicates the P(V) form is more stable.

The interconversion between the two tautomers is thought to proceed through intermolecular mechanisms, as the activation barrier for a direct intramolecular proton transfer is computationally found to be very high. nih.gov

Interfacial Adsorption Mechanisms

The efficacy of (1-hydroxyoctyl)phosphinic acid, also known as α-hydroxyoctyl phosphinic acid (HPA), in various applications is intrinsically linked to its ability to adsorb at solid-liquid interfaces. The molecular structure, featuring both a phosphinic acid head and a hydroxyl group on the alpha-carbon, dictates a complex adsorption behavior that involves strong chemical bonding and coordination interactions.

The adsorption of (1-hydroxyoctyl)phosphinic acid onto metal oxide surfaces is primarily governed by chemisorption, leading to the formation of stable surface complexes. Research utilizing X-ray photoelectron spectroscopy (XPS) has provided direct evidence for the bonding mechanism. Studies on the interaction of HPA with oxide ores such as malachite, cassiterite, wolframite, and pyrochlore (B1171951) have demonstrated that HPA chemically reacts with active metal species (M) on the mineral surface. onetunnel.orgresearchgate.net This interaction results in the formation of either direct phosphorus-metal (P-M) bonds or, more commonly, phosphorus-oxygen-metal (P-O-M) bridges. onetunnel.org

The phosphinic acid group acts as the primary anchoring moiety. In an aqueous environment, the P-OH group can deprotonate, and the resulting phosphinate anion readily coordinates to metal cations on the substrate. This process is analogous to the behavior of phosphonic acids, which are known to form quasi-inhibiting chemisorbed layers on metal surfaces like aluminum. nih.gov The formation of these strong, covalent-like bonds is a key factor in the stability and effectiveness of the adsorbed layer. Theoretical studies, such as those employing density functional theory (DFT) on related phosphonic acids, help elucidate the relationships between the adsorbent's electronic environment and the resulting interface morphology. nih.gov

The bifunctional nature of (1-hydroxyoctyl)phosphinic acid, containing both phosphinic acid and α-hydroxyl groups, is crucial to its adsorption behavior.

Phosphinic Acid Moiety: This group is the primary driver for chemisorption. Organophosphorus compounds, in general, exhibit a strong affinity for metals and metal oxides, forming more stable complexes than analogous carboxylates. onetunnel.org The phosphinic acid group can act as a bidentate or monodentate ligand, coordinating with surface metal sites to form strong P-O-M bonds, as discussed previously. onetunnel.org This strong coordination is also observed in other organophosphorus compounds, such as phosphonic acids, which have a high affinity for calcium ions, a property exploited in various biomedical applications. beilstein-journals.org

α-Hydroxyl Moiety: The presence of the hydroxyl group at the alpha position relative to the phosphorus atom significantly influences the molecule's coordination and selectivity. This group can participate in hydrogen bonding with surface hydroxyls or other adsorbed species. More importantly, it can act as an additional coordination site, potentially forming a five-membered chelate ring with a surface metal atom (M-O-C-P-O). This chelation effect would lead to a more stable and specific adsorption compared to a simple alkylphosphinic acid, enhancing its collecting power and selectivity against other minerals in flotation processes. onetunnel.org The combination of a strong phosphinic anchor and a coordinating hydroxyl group makes HPA a highly effective and selective surface-active agent. onetunnel.org

The adsorption of (1-hydroxyoctyl)phosphinic acid is a dynamic process sensitive to various environmental conditions. While specific data for HPA is limited, the general principles governing the adsorption of phosphorus-based compounds on mineral and metal oxide surfaces provide a clear framework for understanding these influences. Key parameters include pH, temperature, initial adsorbate concentration, and flow rate in dynamic systems.

The pH of the solution is a critical factor as it affects both the surface charge of the adsorbent material and the speciation of the phosphinic acid. The adsorption mechanism is often strongly influenced by pH. acs.org Temperature can also play a significant role; for instance, in the catalytic oxidation of nitrite, an optimal reaction temperature of 40 °C was identified for maximum efficiency on a zeolite catalyst. mdpi.com

The table below summarizes the general effects of key environmental parameters on the adsorption of phosphorus compounds, which are expected to be analogous for (1-hydroxyoctyl)phosphinic acid.

| Parameter | General Effect on Adsorption | Rationale | Citations |

| pH | Highly influential; optimal range is system-specific. | Affects the surface charge of the adsorbent and the ionization state of the phosphinic acid group. acs.org | acs.orgmdpi.com |

| Temperature | Can either increase or decrease adsorption depending on the thermodynamics of the process (endothermic vs. exothermic). | Influences reaction kinetics and equilibrium position. An optimal temperature often exists for specific processes. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

| Initial Concentration | Adsorption amount increases with concentration until saturation of surface sites. | A higher concentration gradient provides a greater driving force for mass transfer to the surface. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Adsorbent Dose | Adsorption efficiency increases with the amount of adsorbent. | Provides a larger surface area and more available active sites for binding. researchgate.net | researchgate.net |

| Contact Time | Adsorption increases with time until an equilibrium state is reached. | Initially, many active sites are available, leading to rapid adsorption, which slows as sites become occupied. researchgate.net | researchgate.net |

| Flow Rate (Dynamic Systems) | Adsorption generally decreases with increasing flow rate. | Higher velocity reduces the contact time between the adsorbate and the adsorbent surface. researchgate.netmdpi.com | researchgate.netmdpi.com |

Advanced Applications of 1 Hydroxyoctyl Phosphinic Acid Derivatives in Materials Science and Engineering

Surface Functionalization and Interfacial Engineering

The ability of (1-hydroxyoctyl)phosphinic acid and its derivatives to modify the properties of surfaces and interfaces is a key area of their application. This includes their use as flotation collectors in mineral processing, in the development of antimicrobial coatings, and as components in complex supramolecular structures.

In the field of mineral processing, flotation is a critical technique for separating valuable minerals from gangue. The efficiency of this process relies heavily on the performance of collector molecules that selectively adsorb onto the surface of the target mineral, rendering it hydrophobic and allowing it to attach to air bubbles and float to the surface. Derivatives of (1-hydroxyoctyl)phosphinic acid have shown significant promise as collectors for various minerals, particularly oxides like ilmenite (B1198559) and malachite.

Research has demonstrated that α-hydroxyoctyl phosphinic acid (HPA), a closely related compound, is an effective collector for malachite. researchgate.net Studies have shown that HPA exhibits superior collecting performance for the direct flotation recovery of malachite compared to conventional collectors like sodium isobutyl xanthate (SIBX) and styrene (B11656) phosphonic acid (SPA). researchgate.net Flotation results indicate that HPA can achieve over 80% recovery of malachite in a pH range of 5-10. researchgate.net The adsorption mechanism is believed to involve the formation of covalent bonds between the phosphinic acid group and copper ions on the malachite surface, forming a stable Cu-HPA complex. researchgate.net

Similarly, α-hydroxyoctyl phosphonic acid, another related derivative, has been identified as an excellent candidate for the flotation of ilmenite. nih.govresearchgate.netustb.edu.cn The presence of the hydroxyl group in addition to the phosphonic acid group is thought to enhance its collecting power by forming intermolecular hydrogen bonds between adjacent collector molecules on the mineral surface. nih.govresearchgate.net This leads to a more densely packed hydrophobic layer, improving the flotation efficiency. The phosphonic acid group interacts strongly with the titanium and iron sites on the ilmenite surface. nih.govresearchgate.net While direct performance data for (1-hydroxyoctyl)phosphinic acid is not extensively published, the performance of its close analogues provides a strong indication of its potential.

| Mineral | Collector | pH Range | Recovery (%) | Reference |

| Malachite | α-Hydroxyoctyl phosphinic acid (HPA) | 5-10 | >80 | researchgate.net |

| Ilmenite | α-Hydroxyoctyl phosphonic acid | ~9.0 | High affinity | researchgate.net |

This table presents a summary of the flotation performance of α-hydroxyoctyl phosphinic acid and a related phosphonic acid derivative for the minerals malachite and ilmenite, based on available research findings.

The development of surfaces that can prevent the growth of harmful microorganisms is a significant area of research in materials science, with applications in healthcare, food packaging, and public infrastructure. While specific studies on the antimicrobial properties of (1-hydroxyoctyl)phosphinic acid are limited, the broader class of phosphinic and phosphonic acid derivatives has demonstrated antimicrobial activity. nih.govdntb.gov.uamdpi.comnih.gov

The general strategy for creating antimicrobial surfaces involves the immobilization of biocidal agents onto a substrate. Phosphonic acids are known to strongly adhere to a variety of oxide surfaces, making them excellent anchoring groups for attaching antimicrobial molecules. nih.govnih.govacs.org It is plausible that (1-hydroxyoctyl)phosphinic acid could be used to functionalize surfaces, with the phosphinic acid group providing strong adhesion and the long alkyl chain potentially disrupting bacterial cell membranes.

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions, such as hydrogen bonds and van der Waals forces. Phosphonic acids are well-known for their ability to form robust, self-assembled monolayers (SAMs) on various oxide surfaces. nih.govnih.govacs.orgscience.gov These SAMs are highly ordered structures that can be used to control the surface properties of materials at the molecular level.

Given the structural similarities, (1-hydroxyoctyl)phosphinic acid is also expected to form self-assembled structures. The phosphinic acid headgroup can anchor the molecule to a substrate, while the octyl tail can interact with neighboring molecules to create an ordered, hydrophobic surface. The presence of the hydroxyl group along the alkyl chain introduces an additional site for hydrogen bonding, which could lead to more complex and potentially functional supramolecular architectures. nih.govacs.orgmdpi.com

These self-assembling properties make (1-hydroxyoctyl)phosphinic acid derivatives valuable building blocks for the creation of hybrid materials. By co-assembling with other molecules or nanoparticles, it is possible to create multifunctional materials with tailored optical, electronic, or catalytic properties. For instance, they could be used to create organic-inorganic hybrid materials where the phosphinic acid group binds to a metal oxide nanoparticle, and the organic tail provides compatibility with a polymer matrix.

Polymer Science and Technology

In the realm of polymer science, (1-hydroxyoctyl)phosphinic acid and its derivatives can play crucial roles in both the synthesis of polymers and in modifying their properties.

Phosphinic acids, in a broader context, have been explored for their catalytic activity in various polymerization reactions. mdpi.comgoogle.comwikipedia.org While specific studies detailing the catalytic role of (1-hydroxyoctyl)phosphinic acid are not widely available, the general principles of acid catalysis by related compounds can be considered. The acidic nature of the phosphinic acid group allows it to act as a proton donor, which can initiate or accelerate certain types of polymerization, such as the ring-opening polymerization of cyclic esters or the polycondensation of monomers to form polyesters or polyamides. researchgate.netyoutube.com

In polycondensation reactions, an acid catalyst facilitates the elimination of a small molecule, such as water, to drive the polymerization forward. The presence of the hydroxyl group on the octyl chain of (1-hydroxyoctyl)phosphinic acid could potentially influence its catalytic activity and solubility in the reaction medium. Furthermore, phosphinic acid derivatives can be supported on a polymer backbone to create heterogeneous catalysts that are easily separable from the reaction mixture. mdpi.com

Chain transfer agents are crucial in polymer synthesis for controlling the molecular weight of the resulting polymers. google.com Phosphinic acids and their salts, particularly hypophosphorous acid, are known to be effective chain transfer agents in radical polymerization. google.comnih.gov They operate by transferring a hydrogen atom to the growing polymer chain, thereby terminating its growth and initiating a new chain.

Derivatives of phosphinic acid have also been utilized as reversible addition-fragmentation chain transfer (RAFT) agents. nih.govbibliotekanauki.plrsc.org RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. In this context, phosphinate-based compounds can mediate the polymerization process, enabling the production of complex polymer architectures such as block copolymers. bibliotekanauki.plrsc.org The use of (1-hydroxyoctyl)phosphinic acid as a chain transfer agent could introduce a hydroxyl-functional end-group to the polymer chain, which can then be used for further chemical modification or to influence the polymer's properties.

Coordination Chemistry and Separations

Phosphinic acid derivatives are a significant class of extractants in hydrometallurgy due to their ability to form stable complexes with a variety of metal ions. The design of these molecules as ligands for selective metal ion extraction hinges on the nature of the organic substituents on the phosphorus atom, which influences the steric and electronic properties of the ligand and, consequently, its selectivity.

Dialkylphosphinic acids have demonstrated considerable efficacy in the separation of cobalt (Co²⁺) and nickel (Ni²⁺) from sulfate (B86663) solutions. csu.edu.cncapes.gov.br The separation is based on the differential stability of the complexes formed between the phosphinic acid and the metal ions at different pH values. For instance, dihexylphosphinic acid (DHPA), di-(2,4,4-trimethylpentyl) phosphinic acid (DTMPPA), and didecylphosphinic acid (DDPA) have all been shown to preferentially extract cobalt over nickel. csu.edu.cn The separation factor between cobalt and nickel is influenced by the structure of the alkyl groups on the phosphinic acid.

The general extraction reaction for a divalent metal ion (M²⁺) with a dimeric phosphinic acid ((HR)₂) can be represented as:

M²⁺(aq) + n(HR)₂(org) ⇌ M(R)₂(HR)₂ₙ₋₂(org) + 2H⁺(aq)

The pH at which 50% of the metal is extracted (pH₀.₅) is a key parameter for evaluating the extraction efficiency and selectivity. A larger difference in the pH₀.₅ values for two different metals indicates a better separation potential.

Table 1: Separation of Cobalt and Nickel by Dialkylphosphinic Acids

| Extractant | Target Metals | pH₀.₅ (Co) | pH₀.₅ (Ni) | ΔpH₀.₅ (Ni-Co) | Reference |

|---|---|---|---|---|---|

| Dihexylphophinic acid (DHPA) | Co²⁺, Ni²⁺ | ~4.5 | ~6.0 | ~1.5 | csu.edu.cn |

| Di-(2,4,4-trimethylpentyl) phosphinic acid (DTMPPA) | Co²⁺, Ni²⁺ | ~4.8 | ~6.8 | ~2.0 | csu.edu.cn |

For the separation of lanthanides, phosphinic acid derivatives have also shown significant promise. researchgate.netresearchgate.net The extraction of lanthanides typically increases with their atomic number. researchgate.net Branched alkylphosphinic acids and disubstituted phosphinic and phosphonic acids have been found to surpass the performance of conventional extractants like di(2-ethylhexyl) phosphoric acid (P204) in terms of non-selective lanthanide extractability. Notably, certain disubstituted phosphinic acids exhibit enhanced selectivity for heavy lanthanides.

While direct studies on (1-hydroxyoctyl)phosphinic acid for these specific separations are not prominent, a structurally similar compound, α-hydroxyoctyl phosphinic acid, has been investigated as a collector in the flotation of cassiterite, indicating its affinity for metal surfaces. researchgate.net The presence of the hydroxyl group in the α-position to the phosphorus atom can enhance the chelating ability of the ligand, potentially leading to improved extraction and separation characteristics for metals like cobalt, nickel, and lanthanides.

The ability of phosphinic acid derivatives to selectively bind with metal ions makes them valuable in environmental applications such as water treatment and the management of nuclear waste. researchgate.netmdpi.com In the context of nuclear waste, the separation of actinides from lanthanides is a critical step in reducing the long-term radiotoxicity of the waste. researchgate.net Organophosphorus extractants, including phosphinic acids, are widely used for this purpose due to their strong extraction capabilities. researchgate.net

The general principle involves the selective complexation and extraction of radionuclides from acidic aqueous solutions, often from high-level liquid waste (HLW). The efficiency of these extractants is dependent on the acidity of the solution and the specific structure of the organophosphorus compound. researchgate.net

While specific applications of (1-hydroxyoctyl)phosphinic acid in nuclear waste management are not detailed in the literature, the broader class of phosphinic acids plays a role in these processes. For instance, phosphoric acid-based processes are being developed for the decontamination of metallic waste from nuclear facilities, where the dissolution of a contaminated surface layer is followed by precipitation and vitrification of the radioactive components. polimi.itworld-nuclear.org The principles of selective metal complexation by phosphorus-based ligands are central to these technologies. The development of polymer-supported phosphinic acids also offers a route to solid-phase extraction systems for the removal of hazardous metal ions from aqueous streams, which can be applied to both industrial wastewater treatment and the remediation of radioactive waste. mdpi.com

Compound Names

Enzyme Inhibition Studies

The structural similarity of phosphinic acid derivatives to the transition state of peptide bond hydrolysis makes them potent inhibitors of various proteases. This section explores the design, synthesis, and mechanistic details of how these analogues interact with and inhibit enzymes, with a particular focus on aminopeptidases.

Design and Synthesis of Phosphinic Acid Analogues as Potent Enzyme Inhibitors

The design of phosphinic acid-based enzyme inhibitors is a strategic process that leverages their structural resemblance to the tetrahedral transition state of peptide hydrolysis. This mimicry allows them to bind tightly to the active site of metalloproteases, acting as transition-state analogue inhibitors. The synthesis of these analogues often involves multi-step procedures to construct the core phosphinic acid structure and introduce various side chains that can interact with the enzyme's binding pockets. researchgate.net

A direct and efficient method for synthesizing (α-hydroxyalkyl)phosphinic acids, the parent structure of compounds like (1-hydroxyoctyl)phosphinic acid, involves the sonication of a mixture of 50% aqueous hypophosphorous acid and a long-chain aldehyde, such as octanal (B89490), with a catalytic amount of hydrochloric acid. srce.hr More complex phosphinic peptide analogues are often synthesized through methods like the three-component condensation of an aldehyde, benzyl (B1604629) carbamate, and a monosubstituted phosphinic acid. These synthetic strategies allow for the creation of a diverse library of inhibitors with varying substituents to probe enzyme specificity and enhance inhibitory potency. researchgate.net

The general structure of phosphinic pseudodipeptides, which are effective inhibitors of neutral aminopeptidases, highlights the importance of the phosphinic acid core in their inhibitory activity. nih.gov The synthesis of these complex molecules is a key area of research in medicinal chemistry. researchgate.net

Detailed Investigation of Inhibitory Mechanisms Against Specific Enzyme Classes (e.g., Aminopeptidases)

Phosphinic acid analogues have been extensively studied as inhibitors of metalloaminopeptidases. researchgate.netnih.gov These enzymes play crucial roles in various physiological processes, making them important therapeutic targets. researchgate.net The inhibitory mechanism of phosphinic acid analogues is primarily based on their ability to act as transition-state analogues. The phosphinic acid moiety chelates the catalytic zinc ion in the active site of metalloaminopeptidases, mimicking the tetrahedral intermediate of peptide bond cleavage. nih.gov

Studies on various aminopeptidases, such as leucine (B10760876) aminopeptidase (B13392206) (LAP) and aminopeptidase N (APN), have revealed important structure-activity relationships. For instance, phosphonic acid analogues of hydrophobic amino acids like leucine and phenylalanine have shown to be good inhibitors of LAP. nih.gov Similarly, phosphinic pseudodipeptides with specific side chains demonstrate high affinity and selectivity for different aminopeptidases. A phosphinic pseudotripeptide analogue of Glu-Leu-Ala, for example, was found to be a highly potent inhibitor of glutamyl aminopeptidase with a K_i value of 0.8 nM. nih.gov

The inhibitory potency of these compounds is often evaluated by determining their inhibition constants (K_i) or IC50 values. The following table summarizes the inhibitory activities of some phosphonic and phosphinic acid analogues against different aminopeptidases.

| Compound Type | Target Enzyme | Inhibition Constant (K_i) / IC50 | Reference |

| Phosphonic analogue of homo-tyrosine | Leucine Aminopeptidase (LAP) | 120 nM | nih.gov |

| Phosphonic analogue of homo-phenylalanine | Leucine Aminopeptidase (LAP) | 140 nM | nih.gov |

| Phosphonic analogue of L-leucine | Leucine Aminopeptidase (LAP) | 230 nM | nih.gov |

| Phosphinic pseudotripeptide (Glu-Leu-Ala analogue) | Glutamyl aminopeptidase | 0.8 nM | nih.gov |

| Bestatin (B1682670) | Aminopeptidase N (APN) | - | nih.govkent.ac.uk |

| Amastatin (B1665947) | Aminopeptidase N (APN) | - | kent.ac.uk |

Note: This table is interactive and can be sorted by clicking on the column headers.

Crystallographic and Spectroscopic Analysis of Enzyme-Inhibitor Complexes

To understand the precise molecular interactions between phosphinic acid inhibitors and their target enzymes, crystallographic and spectroscopic techniques are employed. X-ray crystallography has been instrumental in revealing the binding modes of these inhibitors within the active sites of various metalloproteases. nih.gov These studies have confirmed that phosphinic peptides typically bind in an extended conformation, similar to a natural substrate. nih.gov The phosphinic acid group directly interacts with the catalytic zinc ion, often in a bidentate fashion. nih.gov

For example, the crystal structure of human aminopeptidase N (hAPN) in complex with inhibitors like bestatin and amastatin has provided detailed insights into the basis of peptide processing. kent.ac.uk Similarly, crystallographic analysis of complexes between phosphinic peptide inhibitors and other Zn-metalloproteases has guided the rational design of more potent and selective inhibitors. nih.gov

Spectroscopic methods, such as solid-state Nuclear Magnetic Resonance (NMR), have also been used to probe the structure of enzyme-inhibitor complexes. For instance, rotational resonance NMR was used to determine the structure of an inhibited complex of D-alanyl-D-alanine ligase. This study demonstrated that the phosphinate inhibitor becomes phosphorylated by ATP within the enzyme's active site, forming a stable P-O-P linkage. frontiersin.org 31P NMR is a particularly useful technique for studying these interactions, as the chemical shift of the phosphorus atom in the phosphinic acid is sensitive to its binding environment. frontiersin.org

Antioxidant Properties and Underlying Mechanisms of Action

While the primary focus of research on (1-hydroxyoctyl)phosphinic acid analogues has been on enzyme inhibition, there is some evidence to suggest that organophosphorus compounds, in general, may possess antioxidant properties. Phosphinic acid itself is considered to have antioxidant properties and can act as a reducing agent.

The antioxidant activity of organophosphorus compounds is an area of active investigation, though specific studies on (1-hydroxyoctyl)phosphinic acid analogues are limited. General studies on organophosphorus compounds have explored their potential to mitigate oxidative stress, a factor implicated in the toxicity of some organophosphorus compounds like certain pesticides. srce.hrresearchgate.netnih.gov However, a review of the literature found no substantial evidence that antioxidants provide a positive effect in cases of extremely toxic organophosphorus poisoning. srce.hrnih.gov

The mechanism of antioxidant action for phosphinic acids could involve the donation of a hydrogen atom from the P-H bond or through their ability to act as a reducing agent. It is important to note that while some organophosphorus compounds are investigated for their antioxidant potential, others are known to induce oxidative stress. srce.hr Therefore, the antioxidant capacity of any specific (1-hydroxyoctyl)phosphinic acid analogue would need to be experimentally determined.

Biochemical Pathways Involving P-C Bond Containing Compounds in Natural Systems

The phosphorus-carbon (P-C) bond, a defining feature of phosphinic acids, is also found in a variety of naturally occurring compounds. nih.govhawaii.edunih.gov These natural products, which include both phosphonates (one P-C bond) and phosphinates (two P-C bonds or one P-C and one P-H bond), have diverse biological activities and are found in a wide range of organisms, from bacteria to marine invertebrates. nih.govfrontiersin.orghawaii.edunih.gov

The biosynthesis of the P-C bond is a fascinating area of biochemistry. The key step in the formation of most natural phosphonates is the intramolecular rearrangement of phosphoenolpyruvate (B93156) (PEP) to phosphonopyruvate, a reaction catalyzed by the enzyme PEP phosphomutase. frontiersin.org This initial P-C bond-containing intermediate is then further modified through various enzymatic steps to produce a diverse array of phosphonate (B1237965) natural products. nih.govhawaii.edu

Phosphinothricin, a natural product containing a P-C-C linkage, is a potent inhibitor of glutamine synthetase and is used as a herbicide. kent.ac.uk Its biosynthesis involves a series of unique enzymatic reactions. nih.gov The existence of these natural P-C bond-containing molecules highlights that the fundamental chemistry of (1-hydroxyoctyl)phosphinic acid analogues is rooted in naturally occurring biochemical pathways. The study of these natural systems provides a broader context for understanding the biological activities and potential applications of synthetic phosphinic acid derivatives. nih.govhawaii.edunih.gov

Patent Landscape and Emerging Industrial Research Directions for 1 Hydroxyoctyl Phosphinic Acid

Analysis of Key Patents and Intellectual Property Protecting Synthesis and Applications

The synthesis of α-hydroxy phosphinic acids, the chemical class to which (1-hydroxyoctyl)phosphinic acid belongs, is primarily covered by patents related to the Pudovik and Abramov reactions. These reactions involve the nucleophilic addition of phosphinates to carbonyl compounds. While specific patents for the reaction of phosphinic acid with octanal (B89490) to produce (1-hydroxyoctyl)phosphinic acid are not prevalent, the broader art in this area provides a protective umbrella.

Key patent areas include:

Synthesis of α-Hydroxy Phosphonic and Phosphinic Acids: Patents in this domain often describe general methods for the formation of α-hydroxy organophosphorus compounds. For instance, processes for producing α-hydroxy acids from their ammonium (B1175870) salts have been patented, which could be adapted for the synthesis of (1-hydroxyoctyl)phosphinic acid. These patents focus on achieving high purity and practical industrial-scale production.

Applications as Scale Inhibitors: A significant area of patent activity for organophosphorus compounds is in water treatment, particularly as scale inhibitors. Phosphonates and related phosphinic acid derivatives are known to be effective in preventing the formation of mineral scales in industrial water systems, such as cooling towers, boilers, and reverse osmosis membranes. alliedmarketresearch.compersistencemarketresearch.com Patents in this field often claim a range of compounds with varying alkyl chain lengths, which would likely include the C8 moiety of (1-hydroxyoctyl)phosphinic acid due to its potential surface activity and solubility characteristics. The phosphonates segment represents a dominant share of the antiscalants market. alliedmarketresearch.comcognitivemarketresearch.com

Use in Extraction of Metals: Phosphinic acids are recognized for their utility as extractants in hydrometallurgical processes, particularly for the separation of rare earth elements. Patents describe the use of dialkylphosphinic acids for this purpose. The lipophilic nature of the octyl group in (1-hydroxyoctyl)phosphinic acid suggests its potential utility in solvent extraction processes, and patents covering classes of such extractants may provide relevant intellectual property protection.